

# Application Notes and Protocols for LY 345899 in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

### Introduction

LY 345899 is a potent folate analog that acts as a dual inhibitor of methylenetetrahydrofolate dehydrogenase 1 (MTHFD1) and methylenetetrahydrofolate dehydrogenase 2 (MTHFD2). These enzymes are critical components of one-carbon metabolism, playing a vital role in the synthesis of nucleotides and other essential biomolecules. By inhibiting MTHFD1 and MTHFD2, LY 345899 disrupts cellular proliferation and induces apoptosis, making it a compound of significant interest in cancer research. This document provides detailed application notes and protocols for the use of LY 345899 in cell culture experiments.

### **Mechanism of Action**

**LY 345899** competitively inhibits MTHFD1 and MTHFD2, with IC50 values of 96 nM and 663 nM, respectively, and a Ki of 18 nM for MTHFD1.[1] This inhibition disrupts the folate cycle, leading to a depletion of one-carbon units necessary for de novo purine and thymidylate synthesis. The disruption of redox homeostasis and NADPH levels by **LY 345899** can accelerate cell death, particularly under conditions of oxidative stress.[1]

# Data Presentation Biochemical Activity



| Target | IC50   | Ki       |
|--------|--------|----------|
| MTHFD1 | 96 nM  | 18 nM[1] |
| MTHFD2 | 663 nM | -        |

## **Cellular Activity: Reported Concentrations and IC50 Values**

The effective concentration of **LY 345899** is highly dependent on the cell type and experimental conditions. Below is a summary of reported concentrations and IC50 values for cell viability.

| Cell Line              | Cancer Type               | Assay Type     | Concentration / IC50    | Reference |
|------------------------|---------------------------|----------------|-------------------------|-----------|
| HCT116,<br>SW620, LoVo | Colorectal<br>Cancer      | ROS Production | 10 μΜ                   |           |
| SW620                  | Colorectal<br>Cancer      | Viability      | Less potent than in AML | [2]       |
| LN229                  | Glioblastoma              | Cell Viability | 500 μΜ                  |           |
| U251                   | Glioblastoma              | Cell Viability | 300 μΜ                  |           |
| HL-60                  | Acute Myeloid<br>Leukemia | Cell Viability | -                       | [3]       |

Note: The significant variation in effective concentrations highlights the importance of determining the optimal concentration for each specific cell line and experimental setup through dose-response studies.

# Experimental Protocols Preparation of LY 345899 Stock Solution

Materials:

• LY 345899 powder



- Dimethyl sulfoxide (DMSO), cell culture grade
- Sterile microcentrifuge tubes

#### Protocol:

- Bring the LY 345899 powder and DMSO to room temperature.
- Aseptically weigh the desired amount of LY 345899 powder.
- Add the appropriate volume of DMSO to achieve a high-concentration stock solution (e.g., 10 mM).
- Vortex or sonicate briefly to ensure complete dissolution.
- Aliquot the stock solution into smaller volumes to minimize freeze-thaw cycles.
- Store the aliquots at -20°C or -80°C, protected from light.

### **Cell Viability Assay (e.g., MTT Assay)**

This protocol is a general guideline to determine the effect of **LY 345899** on cell proliferation and viability.

#### Materials:

- Cancer cell line of interest
- Complete cell culture medium
- 96-well plates
- LY 345899 stock solution
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
- Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
- Microplate reader



#### Protocol:

- Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
- Prepare serial dilutions of **LY 345899** in complete culture medium from the stock solution. It is recommended to test a wide range of concentrations (e.g., from low nM to high  $\mu$ M) to determine the IC50 value.
- Remove the old medium from the wells and add 100 μL of the medium containing different concentrations of **LY 345899**. Include a vehicle control (medium with the same concentration of DMSO used for the highest inhibitor concentration).
- Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
- Add 10 μL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until a purple precipitate is visible.
- Add 100  $\mu L$  of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
- Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
- Calculate cell viability as a percentage relative to the vehicle-treated control cells and plot a
  dose-response curve to determine the IC50 value.

### **Western Blot Analysis of MTHFD2 Pathway Proteins**

This protocol is used to assess the levels of MTHFD2 and downstream signaling proteins following treatment with **LY 345899**.

#### Materials:

- Cancer cells treated with LY 345899
- Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors



- BCA protein assay kit
- SDS-PAGE gels and running buffer
- Transfer buffer and membrane (PVDF or nitrocellulose)
- Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
- Primary antibodies (e.g., anti-MTHFD2, anti-p-STAT3, anti-STAT3, anti-GAPDH or β-actin)
- HRP-conjugated secondary antibodies
- Chemiluminescent substrate
- · Imaging system

#### Protocol:

- Seed cells in 6-well plates and treat with LY 345899 at the desired concentrations and for the appropriate duration.
- After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer.
- Scrape the cells and collect the lysate. Centrifuge to pellet cell debris and collect the supernatant.
- Determine the protein concentration of each lysate using the BCA protein assay.
- Denature the protein samples by boiling in Laemmli buffer.
- Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis.
- Transfer the separated proteins to a PVDF or nitrocellulose membrane.
- Block the membrane with blocking buffer for 1 hour at room temperature.
- Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.
- Wash the membrane three times with TBST.



- Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
- Wash the membrane three times with TBST.
- Add the chemiluminescent substrate and capture the signal using an imaging system.
- Analyze the band intensities and normalize to a loading control (e.g., GAPDH or β-actin).

## Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)

This protocol is used to quantify apoptosis induced by LY 345899 using flow cytometry.

#### Materials:

- Cancer cells treated with LY 345899
- Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
- Phosphate-buffered saline (PBS)
- Flow cytometer

#### Protocol:

- Seed cells and treat with LY 345899 at the desired concentrations and for the appropriate duration. Include both positive and negative controls.
- Harvest the cells, including any floating cells from the supernatant.
- Wash the cells twice with cold PBS and centrifuge.
- Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10<sup>6</sup> cells/mL.
- To 100 μL of the cell suspension, add 5 μL of Annexin V-FITC and 5 μL of PI.



- Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
- Add 400 μL of 1X Binding Buffer to each tube.
- Analyze the cells by flow cytometry within one hour. Live cells will be negative for both Annexin V-FITC and PI. Early apoptotic cells will be positive for Annexin V-FITC and negative for PI. Late apoptotic or necrotic cells will be positive for both Annexin V-FITC and PI.

## **Mandatory Visualizations**



Click to download full resolution via product page

Caption: Mechanism of action of LY 345899 in cancer cells.





Click to download full resolution via product page

Caption: General experimental workflow for LY 345899 in cell culture.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. medchemexpress.com [medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]







 To cite this document: BenchChem. [Application Notes and Protocols for LY 345899 in Cell Culture]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1675677#appropriate-concentration-of-ly-345899-for-cell-culture]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com